molecular formula C21H15BrN2O3 B8269810 N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide CAS No. 6030-72-4

N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide

Cat. No. B8269810
CAS RN: 6030-72-4
M. Wt: 423.3 g/mol
InChI Key: ISBOCMCKXFRSRJ-UHFFFAOYSA-N
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Description

“N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide” is a complex organic compound. It is a derivative of benzoxazole . Benzoxazole itself is an aromatic organic compound with a molecular formula C7H5NO, a benzene-fused oxazole ring structure, and an odor similar to pyridine . Although benzoxazole itself is of little practical value, many derivatives of benzoxazoles are commercially important .


Synthesis Analysis

The synthesis of benzoxazole derivatives can be achieved through various methods. One such method involves the reaction of ortho-substituted anilines with functionalized orthoesters . Another method involves the use of sulfur and DABCO to promote a reductive coupling/annulation of o-nitrophenols or o-nitroanilines with benzaldehydes . These methods represent a simple, straightforward, and green approach to the construction of benzoxazoles .


Molecular Structure Analysis

The molecular structure of “N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide” is complex. It is a derivative of benzoxazole, which has a benzene-fused oxazole ring structure . The molecular formula of benzoxazole is C7H5NO .


Chemical Reactions Analysis

Benzoxazole derivatives can undergo various chemical reactions. For instance, the reaction of ortho-substituted anilines with functionalized orthoesters yields benzoxazole . Furthermore, the combination of sulfur and DABCO efficiently promotes a reductive coupling/annulation of o-nitrophenols or o-nitroanilines with benzaldehydes .

properties

CAS RN

6030-72-4

Molecular Formula

C21H15BrN2O3

Molecular Weight

423.3 g/mol

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide

InChI

InChI=1S/C21H15BrN2O3/c1-26-18-11-8-14(22)12-16(18)20(25)23-15-9-6-13(7-10-15)21-24-17-4-2-3-5-19(17)27-21/h2-12H,1H3,(H,23,25)

InChI Key

ISBOCMCKXFRSRJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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